molecular formula C10H9F3N4 B2571447 2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline CAS No. 321433-94-7

2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2571447
CAS No.: 321433-94-7
M. Wt: 242.205
InChI Key: BVGWSFBOTNFVMR-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazino)-3-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C10H9F3N4 and its molecular weight is 242.205. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Derivatives The compound has been utilized in the synthesis of various derivatives. Didenko et al. (2015) reported the synthesis of a range of 2-substituted 3-(trifluoromethyl)quinoxalines, including hydrazino derivatives (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015). Similarly, Kim et al. (1998) described the formation of 4H-1,3,4-oxadiazino[5,6-b]quinoxalines starting from 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide (Kim, Kim, Jeong, Park, Hong, Okamoto, & Kurasawa, 1998).

  • Structural Studies Kurasawa et al. (1995) investigated the tautomeric structure of dihydropyridazino-[3,4-b]quinoxalines in solution and solid state using NMR spectroscopy and x-ray analysis, highlighting the structural versatility of this compound (Kurasawa, Takano, Harada, Takada, Kim, & Okamoto, 1995).

  • Biological Activity The compound has been transformed for various biological applications. For instance, Kurasawa and Kim (2005) converted 2-(1-methylhydrazino)quinoxaline 4-oxides into pyridazino[3,4-b]-quinoxalines, which were further transformed into biologically active compounds (Kurasawa & Kim, 2005). Also, the synthesis of mesoionic triazolo[4,3-a]quinoxalines was described by Kurasawa et al. (1992), demonstrating the potential of this compound in creating novel chemical structures (Kurasawa, Kawano, Katoh, Takada, Kim, & Okamoto, 1992).

Properties

IUPAC Name

1-methyl-1-[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c1-17(14)9-8(10(11,12)13)15-6-4-2-3-5-7(6)16-9/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGWSFBOTNFVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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